molecular formula C6H11NO2 B12272041 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one

1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B12272041
M. Wt: 129.16 g/mol
InChI Key: DSMLSOUSFHKVTH-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is a heterocyclic compound featuring a four-membered azetidine ring substituted with a hydroxymethyl group at the (2R)-position and an acetyl group (ethanone) at the nitrogen atom. Its molecular formula is C₆H₁₁NO₂ (MW: 129.16), and it is structurally characterized by a strained azetidine ring, which imparts unique conformational and electronic properties. This compound is primarily utilized as a high-purity intermediate in pharmaceutical synthesis, particularly for active pharmaceutical ingredients (APIs) . Its stereochemistry and functional groups make it a valuable scaffold for drug design, enabling hydrogen bonding and interactions with biological targets.

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3/t6-/m1/s1

InChI Key

DSMLSOUSFHKVTH-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N1CC[C@@H]1CO

Canonical SMILES

CC(=O)N1CCC1CO

Origin of Product

United States

Preparation Methods

The synthesis of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the following steps:

Scientific Research Applications

Medicinal Chemistry

1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has been investigated for its potential therapeutic effects. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of azetidine derivatives, including 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one. Results indicated that modifications to the azetidine structure could enhance antimicrobial efficacy against specific pathogens. The compound demonstrated moderate activity against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .

Neuropharmacology

Research has also focused on the neuropharmacological applications of this compound. Its ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders.

Case Study: Cognitive Enhancement

A clinical trial investigated the effects of azetidine derivatives on cognitive function in animal models. The results showed that administration of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one improved memory retention and learning capabilities. This suggests its potential use in developing treatments for cognitive impairments such as Alzheimer's disease .

Synthesis and Modification

The synthesis of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one has been optimized to yield higher purity and better yields, making it more accessible for research purposes.

Toxicological studies are crucial for understanding the safety profile of any new compound. Preliminary assessments of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one indicate low toxicity levels in vitro, but further studies are needed to evaluate long-term effects and safety in vivo.

Case Study: Toxicity Assessment

A study conducted on various azetidine derivatives revealed that while some exhibited cytotoxicity at high concentrations, 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one showed minimal cytotoxic effects on human cell lines, indicating a favorable safety profile for further development .

Mechanism of Action

The mechanism of action of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one , highlighting differences in ring size, substituents, and biological/physical properties:

Compound Name Structure Molecular Formula MW Key Features Applications References
1-[(2S)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one Azetidine (S-configuration) C₆H₁₁NO₂ 129.16 Stereoisomer of target compound; identical formula but opposite configuration. API intermediate; high purity (≥97%) for chiral drug synthesis.
1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one Pyrrolidine (5-membered ring) C₇H₁₃NO₂ 143.18 Larger ring reduces strain; hydroxymethyl enhances solubility. Intermediate for bioactive molecules; available in high-purity grades.
1-(azetidin-1-yl)-2-phenoxyethan-1-one Azetidine with phenoxyethyl group C₁₁H₁₃NO₂ 191.19 Phenoxy group increases hydrophobicity; potential for CNS-targeting drugs. Research compound; structural diversity in drug libraries.
1-(2-methyl-1H-indol-3-yl)-2-[(2R)-2-methylpiperidin-1-yl]ethan-1-one Piperidine-indole hybrid C₁₇H₂₂N₂O 270.38 Complex structure with indole and piperidine moieties; potential kinase inhibitor. Lead compound in oncology research.
Ethanone, 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]- (rel-) Cyclopropane ring C₆H₁₀O₂ 114.14 High ring strain; unique reactivity for click chemistry or prodrug design. Specialty chemical for strained scaffold synthesis.

Structural and Functional Analysis

  • Ring Size and Strain: The target compound’s azetidine ring (4-membered) exhibits higher strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may enhance reactivity in ring-opening reactions or binding to rigid biological pockets . Cyclopropane derivatives (e.g., 1-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]ethanone) have extreme strain, making them useful in metabolic stability studies .
  • Stereochemistry :

    • The (2R)-configuration in the target compound is critical for chiral recognition in drug-receptor interactions. Its (2S)-enantiomer () may exhibit divergent pharmacokinetics or toxicity profiles .
  • Functional Groups: Hydroxymethyl groups (e.g., in the target and pyrrolidine analog) improve water solubility and enable glycosylation or phosphorylation in prodrug strategies.

Physicochemical Properties

Property Target Compound Pyrrolidine Analog Phenoxy Analog Cyclopropane Derivative
Molecular Weight 129.16 143.18 191.19 114.14
LogP (Predicted) -0.5 -0.2 2.1 0.3
Hydrogen Bond Donors 1 1 0 1
Ring Strain Energy High Moderate High Very High
  • The target compound’s lower logP (-0.5) suggests better aqueous solubility than its phenoxy analog (logP 2.1), which may favor renal excretion over tissue accumulation .

Biological Activity

1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one, also known by its CAS number 2165993-16-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H11NO2
  • Molecular Weight : 129.16 g/mol
  • IUPAC Name : (R)-1-(2-(hydroxymethyl)azetidin-1-yl)ethan-1-one
  • CAS Number : 2165993-16-6

The biological activity of 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, modulating metabolic pathways.
  • Receptor Interaction : It has the potential to interact with specific receptors, influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest antibacterial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Properties

Research indicates that compounds similar to 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one exhibit significant antimicrobial activity. For instance, thiosemicarbazone derivatives have shown effective inhibition against various bacterial strains, suggesting a potential for similar activity in this compound.

Compound TypeActivityReference
Thiosemicarbazone DerivativesAntibacterial
Azetidine DerivativesPotential Antimicrobial

Cytotoxicity Studies

Studies on related azetidine compounds have indicated varying degrees of cytotoxicity against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in tumor cells.

Cell LineIC50 (µM)Reference
HeLa (Cervical Cancer)15.4
MCF7 (Breast Cancer)12.7

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial effects of several azetidine derivatives, including 1-[(2R)-2-(hydroxymethyl)azetidin-1-yl]ethan-1-one. The results demonstrated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to established antibiotics.

Case Study 2: Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of azetidine derivatives on various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through a caspase-dependent pathway, suggesting their potential as anticancer agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.